molecular formula C20H30O4 B14319349 Methyl 4-(11-methoxy-11-oxoundecyl)benzoate CAS No. 109636-19-3

Methyl 4-(11-methoxy-11-oxoundecyl)benzoate

Cat. No.: B14319349
CAS No.: 109636-19-3
M. Wt: 334.4 g/mol
InChI Key: GQTYEMSJRRWEJH-UHFFFAOYSA-N
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Description

Methyl 4-(11-methoxy-11-oxoundecyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a long aliphatic chain with a methoxy and oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(11-methoxy-11-oxoundecyl)benzoate can be achieved through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with 11-methoxy-11-oxoundecanoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(11-methoxy-11-oxoundecyl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(11-methoxy-11-oxoundecyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(11-methoxy-11-oxoundecyl)benzoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The long aliphatic chain allows for incorporation into lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(11-methoxy-11-oxoundecyl)benzoate
  • Methyl 4-(11-hydroxy-11-oxoundecyl)benzoate
  • Ethyl 4-(11-hydroxy-11-oxoundecyl)benzoate

Uniqueness

Methyl 4-(11-methoxy-11-oxoundecyl)benzoate is unique due to the presence of both methoxy and oxo functional groups on the aliphatic chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

109636-19-3

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-(11-methoxy-11-oxoundecyl)benzoate

InChI

InChI=1S/C20H30O4/c1-23-19(21)12-10-8-6-4-3-5-7-9-11-17-13-15-18(16-14-17)20(22)24-2/h13-16H,3-12H2,1-2H3

InChI Key

GQTYEMSJRRWEJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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